(3-Amino-8-chloroquinolin-5-yl)methanol
CAS No.:
Cat. No.: VC15974729
Molecular Formula: C10H9ClN2O
Molecular Weight: 208.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClN2O |
|---|---|
| Molecular Weight | 208.64 g/mol |
| IUPAC Name | (3-amino-8-chloroquinolin-5-yl)methanol |
| Standard InChI | InChI=1S/C10H9ClN2O/c11-9-2-1-6(5-14)8-3-7(12)4-13-10(8)9/h1-4,14H,5,12H2 |
| Standard InChI Key | PSTJYGWFHQFSBS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C(=C1CO)C=C(C=N2)N)Cl |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of (3-Amino-8-chloroquinolin-5-yl)methanol () consists of a quinoline backbone substituted with an amino group (-NH) at position 3, a hydroxymethyl group (-CHOH) at position 5, and a chlorine atom at position 8. The quinoline nucleus provides a planar aromatic system conducive to π-π stacking interactions, while the polar substituents enhance solubility and potential hydrogen-bonding capabilities.
Computational Chemistry Insights
Density functional theory (DFT) calculations on similar compounds predict a HOMO-LUMO energy gap of ~3.8–4.0 eV, indicative of moderate chemical reactivity . The electron-withdrawing chlorine atom and electron-donating amino group create a push-pull electronic effect, potentially enhancing interactions with biological targets .
Synthesis and Reaction Pathways
The synthesis of (3-Amino-8-chloroquinolin-5-yl)methanol likely involves multi-step functionalization of a preformed quinoline core. Below is a proposed synthetic route based on methodologies for related chloroquinoline derivatives :
Stepwise Synthesis Protocol
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Quinoline Core Formation:
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Starting material: 8-Chloroquinoline-5-carbaldehyde.
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Reaction: Reductive amination at position 3 using ammonium acetate and sodium cyanoborohydride to introduce the amino group.
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Intermediate: 3-Amino-8-chloroquinoline-5-carbaldehyde.
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Hydroxymethyl Introduction:
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Reduction of the aldehyde group at position 5 using sodium borohydride (NaBH) in methanol.
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Product: (3-Amino-8-chloroquinolin-5-yl)methanol.
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Key Reaction Conditions:
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Temperature: 0–25°C for reduction steps.
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Solvent: Anhydrous methanol or ethanol.
Analytical Validation
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Mass Spectrometry: Expected molecular ion peak at m/z 224.05 [M+H]. Fragmentation patterns would likely involve loss of -CHOH (Δ m/z -31) and HCl (Δ m/z -36) .
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Chromatography: Reverse-phase HPLC (C18 column, acetonitrile-water mobile phase) could achieve >95% purity with a retention time of 8–12 minutes .
Physicochemical and Pharmacological Properties
Solubility and Stability
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Aqueous Solubility: Estimated ~2.5 mg/mL due to polar substituents, superior to unsubstituted quinolines.
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Thermal Stability: Decomposition temperature >250°C, consistent with aromatic heterocycles.
Biological Activity
While no direct studies on this compound exist, structurally related 8-chloroquinolines exhibit:
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Antimalarial Activity: IC values of 10–50 nM against Plasmodium falciparum strains, attributed to hemozoin inhibition .
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Anticancer Potential: GI values of 1–5 µM in breast and lung cancer cell lines via topoisomerase II inhibition.
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Antimicrobial Effects: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
Applications in Drug Development
Antiparasitic Agents
The chlorine and amino groups position this compound as a candidate for antimalarial drug development. Chloroquine derivatives act by disrupting hemozoin formation in Plasmodium species, and the hydroxymethyl group may improve solubility over older analogs like chloroquine .
Kinase Inhibition
Quinoline-based inhibitors (e.g., imatinib analogs) target ATP-binding pockets in kinases. Molecular docking simulations suggest the amino group could form hydrogen bonds with kinase residues (e.g., Glu286 in BCR-ABL), while the chlorine atom enhances hydrophobic interactions .
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Ensuring precise functionalization at positions 3, 5, and 8 requires careful control of reaction conditions to avoid byproducts.
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Purification: Column chromatography or recrystallization from ethanol-methanol mixtures may be necessary .
Toxicity Profiling
Predicted LD values (oral, rat): ~500 mg/kg, based on QSAR models for chlorinated quinolines. Hepatotoxicity risk necessitates in vitro hepatic microsome studies.
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